![molecular formula C19H21N5O2S B187945 N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide CAS No. 5930-23-4](/img/structure/B187945.png)
N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide binds to the active site of glutaminase, preventing its catalytic activity and blocking the conversion of glutamine to glutamate. This leads to a reduction in the availability of glutamate, which is required for the synthesis of nucleotides and other essential biomolecules in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been shown to induce metabolic stress in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. In addition, N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is its high selectivity for glutaminase, which minimizes off-target effects and reduces toxicity. However, N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide. One area of interest is the development of more potent and selective glutaminase inhibitors that can overcome the limitations of N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide. Another area of interest is the investigation of the role of glutaminase in other diseases, such as neurodegenerative disorders and metabolic diseases. Finally, the development of novel drug delivery systems may improve the efficacy and pharmacokinetics of N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide and other glutaminase inhibitors.
Métodos De Síntesis
N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can be synthesized through a multi-step process that involves the reaction of 4-butoxyaniline with 1-phenyltetrazole-5-thiol, followed by the addition of acetic anhydride and purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been widely used in scientific research for its ability to selectively inhibit glutaminase activity in cancer cells. Glutaminase is overexpressed in many types of cancer, and its inhibition by N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models.
Propiedades
Número CAS |
5930-23-4 |
|---|---|
Nombre del producto |
N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide |
Fórmula molecular |
C19H21N5O2S |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
N-(4-butoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-2-3-13-26-17-11-9-15(10-12-17)20-18(25)14-27-19-21-22-23-24(19)16-7-5-4-6-8-16/h4-12H,2-3,13-14H2,1H3,(H,20,25) |
Clave InChI |
ZUUVNXHEZSRHSM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




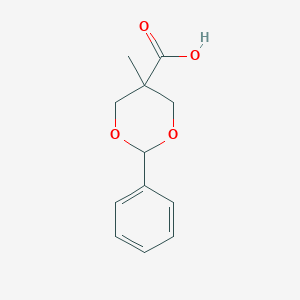

![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)

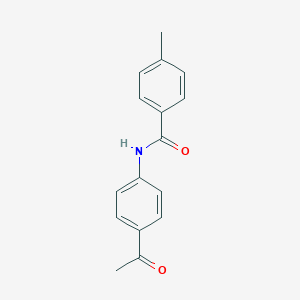
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
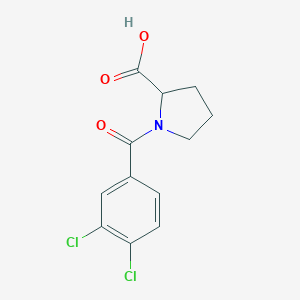
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
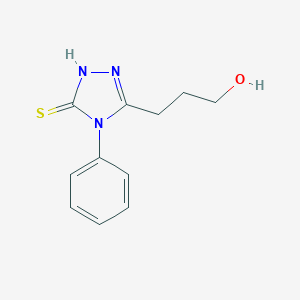

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
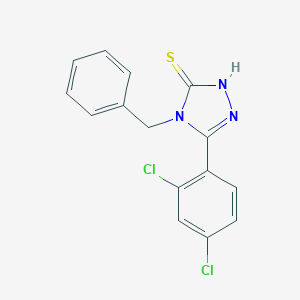
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)